molecular formula C11H8Cl2N2O2 B8647071 1-Methyl-5-(2,4-dichlorobenzoyloxy)-pyrazole CAS No. 91436-74-7

1-Methyl-5-(2,4-dichlorobenzoyloxy)-pyrazole

Cat. No. B8647071
CAS RN: 91436-74-7
M. Wt: 271.10 g/mol
InChI Key: FOTKAQIMYDZCMD-UHFFFAOYSA-N
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Patent
US04557753

Procedure details

In 30 ml of an aqueous solution containing 4.0 g (0.1 mol) of sodium hydroxide was dissolved 9.8 g (0.1 mol) of 1-methyl-5-hydroxypyrazole at room temperature. To the resulting aqueous solution maintained at 10° C. was added dropwise a solution prepared from 23.0 g (0.11 mol) of 2,4-dichlorobenzoyl chloride and 100 ml of chloroform with stirring over 1 hour, followed by additional stirring for 2 hours at a temperature below about 20° C. Then the chloroform layer was separated and washed successively with water, 5% aqueous sodium bicarbonate and saturated brine and, after drying, solvent was distilled off under reduced pressure to give 23.5 g of 1-methyl-5-(2,4-dichlorobenzoyloxy)-pyrazole (yield: 86%).
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]1[C:8]([OH:9])=[CH:7][CH:6]=[N:5]1.[Cl:10][C:11]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:12]=1[C:13](Cl)=[O:14]>C(Cl)(Cl)Cl>[CH3:3][N:4]1[C:8]([O:9][C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:18]([Cl:20])=[CH:19][C:11]=2[Cl:10])=[CH:7][CH:6]=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
CN1N=CC=C1O
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
STIRRING
Type
STIRRING
Details
by additional stirring for 2 hours at a temperature below about 20° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the chloroform layer was separated
WASH
Type
WASH
Details
washed successively with water, 5% aqueous sodium bicarbonate and saturated brine
CUSTOM
Type
CUSTOM
Details
after drying
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC=C1OC(C1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.